1H-Pyrazolo[4,3-c]quinoline
Description
Structure
3D Structure
Properties
CAS No. |
143906-85-8 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
1H-pyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)10-7(5-11-9)6-12-13-10/h1-6H,(H,12,13) |
InChI Key |
ADEJACPCTOIQLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=N2)C=NN3 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1h Pyrazolo 4,3 C Quinoline and Its Derivatives
Conventional Synthetic Approaches to the 1H-Pyrazolo[4,3-c]quinoline Core Structure
Traditional methods for synthesizing the this compound scaffold rely on established chemical transformations, including ring annulation and condensation reactions. These approaches provide fundamental pathways to the core structure, often serving as the basis for more complex derivatization.
A common and effective strategy involves the formation of the pyrazole (B372694) ring onto a quinoline (B57606) scaffold that serves as the starting material. researchgate.net This approach typically utilizes functionalized quinolines, such as those containing chloro, formyl, or acetyl groups at specific positions, which can react with hydrazine (B178648) or its derivatives to undergo cyclization.
For instance, the reaction of 4-chloro-3-formylquinolines with hydrazine derivatives is a prominent method for creating the pyrazole ring. researchgate.net Similarly, 4-hydroxy-3-acetyl quinolin-2-one can be condensed with hydrazines to yield the target pyrazoloquinoline molecules. researchgate.net Another variation involves using 2-chloro- or 2-aminoquinoline-3-carbonitrile (B177327) as the quinoline precursor for reaction with hydrazines. nih.gov These reactions are foundational in building the fused heterocyclic system from readily available quinoline intermediates.
Table 1: Examples of Pyrazole Ring Annulation on Quinoline Scaffolds
| Quinoline Starting Material | Reagent(s) | Resulting Core Structure |
| 4-Chloro-3-formylquinoline | Hydrazine hydrate (B1144303) | This compound |
| 4-Hydroxy-3-acetylquinolin-2-one | Phenylhydrazine | 1-Phenyl-1H-pyrazolo[4,3-c]quinolin-4-one |
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | 3-Amino-1H-pyrazolo[4,3-c]quinoline |
An alternative conventional approach involves constructing the quinoline ring onto a pre-synthesized pyrazole derivative. researchgate.netresearchgate.net This "reverse" strategy is valuable when substituted pyrazoles are more accessible than the corresponding quinolines. The synthesis often starts with aminopyrazoles or pyrazole-arylamines, which contain the necessary functionalities to build the adjacent quinoline ring.
One notable method involves the acid-promoted reaction between pyrazole-arylamines and β-keto esters, which proceeds via a C-C bond cleavage to form the desired pyrazolo[4,3-c]quinoline derivatives. tandfonline.com This strategy demonstrates good tolerance for a variety of functional groups and provides the products in moderate to good yields under simple conditions. tandfonline.com Another efficient protocol starts from 2-(1H-pyrazol-5-yl)anilines, which react with reagents like benzyl (B1604629) bromide to afford the fused quinoline system. researchgate.net The classic Friedländer condensation, a cornerstone of quinoline synthesis, can also be adapted, using pyrazole derivatives that contain an o-aminocarbonyl system to react with a compound containing an active α-methylene group. nih.gov
Table 2: Examples of Quinoline Ring Construction from Pyrazole Derivatives
| Pyrazole Starting Material | Reagent(s) | Key Reaction Type |
| 2-(1H-Pyrazol-5-yl)aniline | Benzyl bromide, KI | Cyclization |
| Pyrazole-arylamine | β-keto ester | Acid-promoted condensation |
| 5-Aminopyrazole derivative | 1,3-Diketone | Friedländer condensation |
Condensation reactions are a cornerstone of heterocyclic synthesis, and the formation of the this compound system is no exception. This method specifically focuses on the direct reaction between a suitably functionalized quinoline and a hydrazine derivative to form the pyrazole portion of the final molecule. nih.gov
This pathway is one of the most common methods for obtaining pyrazoloquinolines. nih.gov Key quinoline precursors for this reaction include 4-chloro-3-formylquinolin-2(1H)-ones and 4-hydroxy-3-acetyl quinolin-2-one. researchgate.net The reaction of these quinoline substrates with various hydrazines (e.g., hydrazine hydrate, phenylhydrazine) leads to a condensation and subsequent intramolecular cyclization, yielding the fused pyrazolo[4,3-c]quinoline core. researchgate.net The choice of substituents on the hydrazine allows for the introduction of diversity at the N1 position of the pyrazole ring.
Modern and Advanced Synthetic Strategies for this compound Derivatization
Recent advancements in synthetic organic chemistry have introduced more sophisticated and efficient methods for the synthesis and derivatization of the this compound scaffold. These modern strategies often offer milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional approaches.
Palladium-catalyzed cross-coupling reactions have become powerful tools for forming C-N bonds, a key step in the synthesis of many nitrogen-containing heterocycles. acs.orgrsc.org This methodology has been successfully applied to the synthesis of 1H-pyrazolo[4,3-c]quinolines. researchgate.net
A notable application involves the intramolecular C-N bond formation from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones. researchgate.net In this process, a readily accessible hydrazone, prepared from the corresponding quinoline, undergoes a palladium-catalyzed cyclization to form the pyrazolo[4,3-c]quinoline ring system. A fascinating aspect of this reaction is its temperature dependence; by adjusting the reaction temperature, the process can be directed to favor either the desired this compound or a competing product, 4-anilinoquinoline-3-carbonitrile, which is formed via a concurrent N-N bond fission. researchgate.net This provides a degree of synthetic control over the reaction outcome.
Electrochemical synthesis is emerging as a green and efficient alternative to traditional chemical methods. scispace.com This technique has been successfully employed for the synthesis of valuable pyrazolo[4,3-c]quinoline derivatives from 7-Chloro-4-hydrazinoquinoline. scispace.comresearchgate.net
The process involves an electrochemical dehydrogenative cyclization of linear hydrazones, which are formed in situ from the starting hydrazinoquinoline and various aldehydes. scispace.com The reaction is typically conducted in a simple undivided cell using a graphite (B72142) anode and a platinum cathode, without the need for external chemical oxidizing agents or transition metal catalysts. scispace.comresearcher.life This method aligns with the principles of green chemistry by offering mild reaction conditions, high selectivity, and operational simplicity. scispace.com The desired products are obtained in high purity after straightforward workup and purification by column chromatography. scispace.com
Table 3: Electrochemical Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]quinoline Derivatives
| Starting Aldehyde | Resulting N1-Substituent | Yield |
| Benzaldehyde | Phenyl | High |
| 4-Chlorobenzaldehyde | 4-Chlorophenyl | High |
| 4-Methylbenzaldehyde | 4-Methylphenyl | High |
| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | High |
| 2-Naphthaldehyde | 2-Naphthyl | High |
Data derived from the synthesis of compounds 4a-g as described in the source literature. scispace.com
Multicomponent Reaction Protocols for Scaffold Assembly
Multicomponent reactions (MCRs) have become a cornerstone in modern organic synthesis, offering significant advantages in efficiency, atom economy, and the rapid generation of molecular complexity from simple starting materials. rsc.org In the context of this compound synthesis, MCRs provide a powerful strategy for assembling the core tricyclic scaffold in a single, convergent operation. These protocols typically involve the combination of three or more reactants in a one-pot procedure, avoiding the need for isolation of intermediates and thus reducing waste and saving time. benthamdirect.com
One notable approach involves the reaction of 5-aminopyrazoles, dimedone, and various (het)aryl aldehydes in ethanol. benthamdirect.com This method exemplifies a straightforward and efficient pathway to construct pyrazolo-quinolinone skeletons. benthamdirect.com The versatility of MCRs allows for the incorporation of diverse substituents into the final structure by simply varying the initial building blocks. For instance, the use of different aromatic aldehydes can lead to a wide array of 4-aryl-substituted pyrazolo[3,4-b]quinolines, a closely related isomer. mdpi.com While some MCRs for related heterocycles have been found to produce unexpected products, careful procedural repetition and characterization are crucial for confirming the formation of the desired pyrazoloquinoline structure. mdpi.com
The development of MCRs for quinoline derivatives has also been accelerated by the use of microwave-assisted organic synthesis, which can significantly shorten reaction times and improve yields. rsc.org The principles of MCRs are not limited to the pyrazolo[4,3-c]quinoline system but are part of a broader trend in synthesizing diverse fused quinoline heterocycles. tandfonline.com These reactions represent a highly effective tool for building libraries of complex molecules for biological screening and materials science applications. rsc.org
Directed Derivatization and Regioselectivity Control in Functionalization
Once the this compound scaffold is assembled, its further functionalization is crucial for fine-tuning its properties. Directed derivatization and the control of regioselectivity are paramount in synthesizing specific, targeted molecules. The inherent electronic properties of the fused ring system mean that certain positions are more reactive than others. Theoretical and experimental studies are often employed to predict and control the outcome of functionalization reactions.
A key aspect of regioselectivity involves the differential reactivity of the two nitrogen atoms in the pyrazole ring (N1 and N2). For example, the alkylation of 3-phenyl-1H-pyrazolo[4,3-c]quinoline with alkylating agents in the presence of a base like sodium hydride (NaH) predominantly leads to substitution at the N1 position. researchgate.net This selectivity is a critical consideration for chemists aiming to modify this part of the molecule.
Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinoline systems. mdpi.com This approach allows for the direct introduction of functional groups at specific carbon atoms of the quinoline core, often with high precision. For instance, palladium-catalyzed C2 arylation of quinoline N-oxides demonstrates excellent regioselectivity. mdpi.com While direct C-H functionalization of the this compound core is a developing area, the principles established for simpler quinolines provide a roadmap for future synthetic design. The ability to selectively functionalize at positions C2, C4, or the benzene (B151609) ring portion of the quinoline moiety is essential for creating derivatives with tailored biological or photophysical properties. mdpi.comresearchgate.net
Functionalization and Diversification of the this compound Scaffold
The functionalization and diversification of the this compound scaffold are driven by the quest for novel compounds with enhanced biological activities or specific material properties. researchgate.net The core structure serves as a versatile template upon which a wide range of chemical substituents can be installed, leading to diverse libraries of derivatives.
The synthesis of multifunctional derivatives is crucial for exploring the chemical space around this privileged scaffold. researchgate.net Common synthetic strategies include the annulation of a pyrazole ring onto a pre-functionalized quinoline precursor or, conversely, the construction of the quinoline ring onto a substituted pyrazole. For example, starting from 2,4-dichloroquinoline-3-carbonitrile, a series of reactions including nucleophilic substitution, hydrolysis, N-alkylation, and subsequent fusion with hydrazine hydrate can yield polyfunctionally substituted 3-aminopyrazolo[4,3-c]quinolin-4-ones. researchgate.net
Introduction of Varied Substituents for Structure-Activity Relationship Exploration
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications influence a compound's biological activity. For the this compound scaffold, SAR exploration involves the systematic introduction of various substituents at different positions on the tricyclic system to identify key structural features responsible for a desired biological effect. nih.govpurdue.edu
In one study focused on developing anti-inflammatory agents, a series of 3-amino-4-(phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives were synthesized. nih.gov By introducing different groups on the para-position of the pendant phenyl ring, researchers could probe the effect of these changes on the inhibition of nitric oxide (NO) production. nih.gov The results indicated that substituents capable of hydrogen bonding, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, significantly enhanced the inhibitory activity. nih.gov
Table 1: SAR of this compound Derivatives on NO Production Data sourced from a study on the inhibition of LPS-induced NO production in RAW 264.7 cells. nih.gov
| Compound | R Group (para-position of phenylamino) | IC₅₀ (μM) |
| 2a | -H | 0.39 |
| 2i | -OH | 0.19 |
| 2m | -COOH | 0.22 |
This data clearly demonstrates a positive SAR for electron-donating and hydrogen-bonding groups at this specific position, with the hydroxyl- and carboxyl-substituted compounds showing potency nearly equal to the positive control. nih.gov Such studies are essential for guiding the rational design of more potent and selective therapeutic agents. nih.gov
Synthesis of Novel Fused Polycyclic Systems Incorporating the this compound Moiety
Expanding the this compound core into larger, fused polycyclic systems is a strategy to generate novel chemical entities with unique three-dimensional structures and potentially new biological or material properties. This approach involves annulating additional rings onto the existing tricyclic framework.
Methodologies for creating such complex systems often involve multi-step synthetic sequences. For example, a quinoline-based framework can be used as a starting point to build other heterocyclic rings. A general protocol might involve the synthesis of an ethyl 2-(chloromethyl)quinoline-3-carboxylate intermediate, which can then react with various amines in a cascade reaction to form quinoline-fused pyrrolidin-2-ones. researchgate.net By applying similar logic, the this compound moiety can serve as the foundational block for constructing more elaborate fused systems.
Another strategy involves the intramolecular cyclization of appropriately substituted pyrazoloquinolines. For instance, diazotization of 3-aminopyrazolo[4,3-c]quinolin-4-ones followed by reaction with sodium azide (B81097) can afford novel 3-azidopyrazolo[4,3-c]quinolin-4-ones, which can serve as precursors to tetrazolo-fused systems. researchgate.net The synthesis of these novel fused polycycles opens avenues to explore new regions of chemical space and to develop compounds that can interact with biological targets in novel ways. researchgate.net
Principles of Green Chemistry in this compound Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like this compound to minimize environmental impact and improve sustainability. These principles focus on using less hazardous chemicals, employing renewable feedstocks, designing energy-efficient processes, and reducing waste.
A key area of green chemistry in quinoline synthesis is the use of environmentally benign solvents and catalysts. Traditional methods often rely on harsh conditions and volatile organic solvents. Modern approaches favor greener alternatives like water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net For example, formic acid has been highlighted as a versatile, renewable, and biodegradable catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity.
The development of reusable catalysts, particularly nanocatalysts, is another significant advancement. nih.gov Nanocatalysts offer high surface area and reactivity, often allowing reactions to proceed under milder conditions. acs.org For the synthesis of the related pyrazolo[4,3-c]pyridine scaffold, a magnetically recoverable nanocatalyst, (α-Fe₂O₃)-MCM-41, has been successfully employed, allowing for easy separation from the reaction mixture and reuse over multiple cycles with minimal loss of activity. nih.gov The application of similar nanocatalyst systems to this compound synthesis represents a promising green alternative. Furthermore, energy sources like microwave irradiation are used to accelerate reactions, often in solvent-free conditions or in green solvents, which drastically reduces reaction times and energy consumption compared to conventional heating. researchgate.net
Structure Activity Relationship Sar Studies of 1h Pyrazolo 4,3 C Quinoline Derivatives
Fundamental Principles and Methodologies in 1H-Pyrazolo[4,3-c]quinoline SAR Elucidation
The elucidation of SAR for this compound derivatives involves a systematic approach to modifying the core scaffold and observing the resulting changes in biological activity. researchgate.net Key methodologies include:
Synthesis of Analog Libraries: A primary strategy involves the synthesis of a diverse library of analogues where different positions on the pyrazolo[4,3-c]quinoline ring system are systematically substituted with various functional groups. researchgate.netclockss.org This allows for the exploration of the chemical space around the core structure.
Biological Screening: The synthesized compounds are then subjected to a battery of biological assays to determine their activity against specific targets, such as enzymes or receptors. researchgate.netresearchgate.net For instance, in the context of anti-inflammatory activity, derivatives have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies are employed to statistically correlate the physicochemical properties of the substituents with the observed biological activity. nih.gov This computational approach helps in identifying key structural features that are critical for potency and can guide the design of new, more active compounds.
Molecular Modeling and Docking: Computational techniques such as molecular docking are utilized to predict the binding modes of the derivatives within the active site of their biological targets. This provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.
The construction of the this compound scaffold itself can be achieved through various synthetic routes, including the formation of the pyridine (B92270) ring from substituted pyrazoles or the assembly of the pyrazole (B372694) ring onto a pre-existing quinoline (B57606) structure. clockss.orgmdpi.com These synthetic strategies provide the flexibility needed to introduce a wide range of substituents for SAR studies. researchgate.net
Specific SAR Insights for Key Pharmacological Activities
The SAR of this compound derivatives has been investigated for various pharmacological activities, with notable insights gained in the area of anti-inflammatory effects. researchgate.netresearchgate.net
Several studies have focused on elucidating the SAR of this compound derivatives as anti-inflammatory agents, primarily by evaluating their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. nih.govnih.gov
A significant finding is that the substitution pattern on the 4-anilino (phenylamino) moiety of the this compound core is crucial for anti-inflammatory activity. nih.gov
Key observations include:
The parent compound, 3-amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline, displayed significant inhibitory activity on LPS-induced NO production but was also highly cytotoxic. nih.gov
Substitution on the 4-Anilino Ring:
Ortho-substitution with electron-donating groups like -OH and -OCH3 slightly decreased the inhibitory activity but also reduced cytotoxicity. nih.gov
Para-substitution on the phenyl ring is generally more favorable for activity than ortho- or meta-substitution. nih.gov
Specifically, a hydroxyl group at the para-position (compound 2i ) and a carboxylic acid group at the para-position (compound 2m ) resulted in potent inhibition of NO production, with IC₅₀ values of 0.19 µM and 0.22 µM, respectively. nih.gov These values are comparable to the positive control, 1400W. nih.govnih.gov
The anti-inflammatory effects of these compounds are believed to involve the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression. nih.gov
The following table summarizes the anti-inflammatory activity of selected 3-amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinoline derivatives:
| Compound | Substituent on Phenylamino Ring | IC₅₀ (µM) for NO Inhibition |
| 2a | None | 0.39 |
| 2b | 2-OH | >10 |
| 2c | 2-OCH₃ | >10 |
| 2i | 4-OH | 0.19 |
| 2m | 4-COOH | 0.22 |
Data sourced from Molecules 2018, 23(5), 1036. nih.gov
SAR of Anticancer Activity Related to Molecular Target Inhibition
The structure-activity relationship (SAR) of this compound derivatives has been investigated to understand their anticancer potential through the inhibition of various molecular targets. Key areas of focus have included their effects on receptor tyrosine kinases, such as EGFR, and on enzymes crucial for DNA replication and repair, like topoisomerases.
One study synthesized and evaluated quinoline-based 1H-pyrazolo[4,3-c]pyridine and their 1,3-thiazole hybrids as potential inhibitors of the epidermal growth factor receptor (EGFR). orientjchem.org The research found that these compounds exhibited significant anti-tumor effects while demonstrating safety in normal fibroblast cell lines. orientjchem.org Specifically, compounds with certain substitutions showed potent inhibitory effects, suggesting that the quinoline-based pyrazolopyridine scaffold is a promising foundation for developing safe and effective EGFR inhibitors for cancer therapy. orientjchem.org
Another area of investigation has been the inhibition of topoisomerases. A series of novel pyrazolo[4,3-f]quinoline derivatives were designed, synthesized, and evaluated for their anticancer and topoisomerase inhibition activities. mdpi.com The antiproliferative activity of forty new derivatives was initially screened against the human NUGC-3 cancer cell line. mdpi.com From this initial screening, several compounds with high activity were further tested against a panel of six cancer cell lines (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, and PC-3). mdpi.com The results indicated that compounds 1M , 2E , and 2P were the most effective across all tested cell lines. mdpi.com Notably, compound 2E demonstrated a topoisomerase IIα inhibition pattern comparable to the well-known anticancer drug etoposide. mdpi.com
The anti-inflammatory properties of some this compound derivatives, through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), also provide insights into their potential anticancer mechanisms, as these pathways are often dysregulated in cancer. nih.govnih.gov For instance, a series of 3-amino-4-anilino-1H-pyrazolo[4,3-c]quinolines were synthesized and evaluated for their ability to inhibit nitric oxide (NO) production. nih.govnih.gov The substitution pattern on the 4-anilino ring was found to be critical for activity.
Table 1: Anticancer and Topoisomerase Inhibition of Selected Pyrazolo[4,3-f]quinoline Derivatives
| Compound | Description | Activity | Source |
|---|---|---|---|
| 1M | 7,9-diphenyl-3H-pyrazolo[4,3-f]quinoline derivative | High cytotoxicity in multiple cancer cell lines | mdpi.com |
| 2E | Chromeno[4,3-b]pyrazolo[4,3-f]quinoline derivative | High cytotoxicity; potent topoisomerase IIα inhibitor | mdpi.com |
| 2P | Chromeno[4,3-b]pyrazolo[4,3-f]quinoline derivative | High cytotoxicity in multiple cancer cell lines | mdpi.com |
SAR for Benzodiazepine (B76468) Receptor Ligand Interactions
A significant body of research has been dedicated to elucidating the structure-activity relationships of this compound derivatives as ligands for the central benzodiazepine receptor (BZR). These studies have been instrumental in identifying the key structural features that govern high-affinity binding.
A comprehensive study involved the synthesis and evaluation of a large series of 2-aryl(heteroaryl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones. nih.gov The affinity of these compounds for the BZR was assessed by their ability to displace [3H]flunitrazepam from rat brain membranes. nih.gov The research demonstrated that substitutions on both the quinoline ring and the N2-phenyl ring play a crucial role in determining the binding affinity. nih.gov
Key findings from these SAR studies include:
The N2-Aryl Group: The nature and position of substituents on the N2-phenyl ring significantly influence BZR affinity.
The Quinoline Moiety: Halogen substitutions on the quinoline ring, such as difluoro and dichloro derivatives, have been shown to modulate binding affinity. nih.gov For example, 6,8-difluoro and 7,9-dichloro derivatives were synthesized, with several compounds exhibiting affinity comparable to or higher than that of diazepam. nih.gov
In Vivo Activity: Selected compounds with high affinity were tested for their in vivo anticonvulsant activity against pentylenetetrazol-induced seizures. Some of the 6,8-difluoro derivatives showed notable anticonvulsant effects. nih.gov
The results from these SAR studies have been consistent with previously proposed pharmacophore models for BZR ligands. nih.gov The general structure of these potent BZR ligands is the 2-phenylpyrazolo[4,3-c]quinolin-3(5H)-one core.
Table 2: Benzodiazepine Receptor Affinity of Selected 2-Arylpyrazolo[4,3-c]quinolin-3-one Derivatives
| Compound Class | Key Structural Feature | Receptor Affinity | In Vivo Activity | Source |
|---|---|---|---|---|
| 2-Arylpyrazolo[4,3-c]quinolin-3-ones | Varied substituents on quinoline and N2-phenyl rings | High affinity for central benzodiazepine receptors | Some compounds show intrinsic activity | nih.gov |
| 6,8-Difluoro-2-arylpyrazolo[4,3-c]quinolin-3-ones | Difluoro substitution on the quinoline ring | Comparable or higher than diazepam | Some anticonvulsant activity observed | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Compounds
Quantitative structure-activity relationship (QSAR) analysis has been employed to provide deeper insights into the structural requirements for the biological activities of this compound derivatives. These computational studies correlate variations in the physicochemical properties of the compounds with their observed biological activities, leading to predictive models.
In the context of anti-inflammatory activity, a QSAR analysis was performed on a series of pyrazolo[4,3-c]quinoline derivatives to better understand the structural determinants for their inhibitory effects on nitric oxide (NO) production in RAW 264.7 cells. nih.govnih.gov This analysis helped to elucidate the key molecular features that govern the potency of these compounds as anti-inflammatory agents. nih.govnih.gov
For benzodiazepine receptor ligands, QSAR analysis has provided significant insights into the main molecular determinants of high BZR affinity for 2-aryl(heteroaryl)-2,5-dihydropyrazolo[4,3-c]quinolin-3-(3H)-ones. nih.gov These studies have complemented the traditional SAR findings by quantifying the contributions of various structural features to the binding affinity, thereby aiding in the rational design of new and more potent ligands. nih.govacs.org The QSAR models developed from these analyses serve as valuable tools for predicting the BZR affinity of novel pyrazolo[4,3-c]quinoline derivatives before their synthesis.
Table 3: QSAR Studies on this compound Derivatives
| Biological Activity | Compound Series | Purpose of QSAR | Key Outcome | Source |
|---|---|---|---|---|
| Anti-inflammatory (NO inhibition) | Pyrazolo[4,3-c]quinoline derivatives | To understand structural determinants for inhibiting NO production | Insights into predicting inhibitory effects | nih.govnih.gov |
Mechanistic Investigations of 1h Pyrazolo 4,3 C Quinoline Biological Activity
Elucidation of Specific Molecular Targets and Signaling Pathways
The biological effects of 1H-pyrazolo[4,3-c]quinoline derivatives are rooted in their ability to interact with specific biomolecules, thereby interfering with cellular signaling cascades. Research has shown that these compounds can target enzymes and receptors, leading to the blockage of signal transduction pathways crucial for cell proliferation and survival. This interaction can trigger apoptosis in cancer cells and suppress inflammatory responses. For instance, certain derivatives have been found to modulate signaling pathways related to cell survival and apoptosis, demonstrating significant cytotoxicity against various cancer cell lines.
The anti-inflammatory properties of these compounds are often linked to the downregulation of key inflammatory mediators. Studies have demonstrated that pyrazolo[4,3-c]quinolines can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). mdpi.com This inhibition is a result of the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are pivotal enzymes in the inflammatory process. mdpi.com Furthermore, the core structure of pyrazolo[4,3-c]quinoline allows for substitutions that can fine-tune its activity, with certain modifications enhancing its ability to intercalate with DNA or inhibit specific kinases. ekb.eg
In the context of cancer therapy, pyrazolo[4,3-c]quinolines have been identified as inhibitors of topoisomerases, enzymes essential for DNA replication and repair. By inhibiting these enzymes, the compounds can induce cytotoxic effects in cancer cells. The versatility of the pyrazolo[4,3-c]quinoline scaffold allows for its development as a targeted agent against a range of diseases, driven by its capacity to engage with multiple molecular targets.
Receptor Binding and Modulation Studies (e.g., High-Affinity Benzodiazepine (B76468) Receptors)
Derivatives of the this compound scaffold have been investigated for their ability to interact with and modulate the activity of various receptors, most notably the central benzodiazepine receptor (BzR). researchgate.net A series of 2-arylpyrazolo[4,3-c]quinolin-3-one derivatives were synthesized and tested for their capacity to displace [3H]flunitrazepam from its binding site on rat brain membranes. nih.gov This displacement assay is a standard method for identifying compounds that bind to the benzodiazepine site on the GABA-A receptor.
The studies revealed that several of these compounds exhibited binding affinities comparable to or even higher than those of the CGS series of benzodiazepine receptor ligands. nih.gov One particularly potent compound, 9-fluoro-2-(2-fluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (2(2)) , demonstrated a binding affinity in the subnanomolar range and acted as a powerful antagonist in vitro. researchgate.net This high affinity suggests a strong and specific interaction with the receptor.
Furthermore, research on 1-aryl-3,5-dimethyl-4,5-dihydro-1H-pyrazolo[4,5-c]quinolin-4-ones showed that the 5-N-methyl derivatives were the most potent binders within their class. nih.gov A Lineweaver-Burk analysis of the most active compound from this series indicated that its inhibition of [3H]flunitrazepam binding is competitive, meaning it directly competes with flunitrazepam for the same binding site on the receptor. nih.govebi.ac.uk These findings underscore the potential of the pyrazolo[4,3-c]quinoline framework as a scaffold for developing selective and high-affinity ligands for the benzodiazepine receptor. researchgate.netnih.gov
| Compound | Receptor Target | Key Finding | Reference |
|---|---|---|---|
| 2-Arylpyrazolo[4,3-c]quinolin-3-one derivatives | Benzodiazepine Receptor (BzR) | Displaced [3H]flunitrazepam from rat brain membranes, with some compounds showing affinity comparable to or higher than CGS series ligands. | nih.gov |
| 9-fluoro-2-(2-fluorophenyl)-2,5-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one (2(2)) | Benzodiazepine Receptor (BzR) | Showed subnanomolar binding affinity and acted as a potent antagonist in vitro. | researchgate.net |
| 1-Aryl-3,5-dimethyl-4,5-dihydro-1H-pyrazolo[4,5-c]quinolin-4-ones | Benzodiazepine Receptor (BzR) | 5-N-methyl derivatives displayed the highest binding affinity. Inhibition was found to be competitive. | nih.govebi.ac.uk |
Cellular Mechanism of Action Studies (e.g., Apoptosis Induction, Cell Cycle Arrest, Cell Proliferation Inhibition)
The anticancer potential of this compound derivatives has been linked to their ability to modulate fundamental cellular processes such as cell proliferation, cell cycle progression, and apoptosis (programmed cell death).
Several studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. smolecule.com For instance, certain derivatives have shown significant cytotoxicity against breast and lung cancer cell lines. The antiproliferative effects of 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline were evaluated against MCF-7 (breast), A549 (lung), and HepG2 (liver) cancer cell lines, showing IC₅₀ values in the low micromolar range. vulcanchem.com
Mechanistic investigations have revealed that these antiproliferative effects are often mediated by the induction of apoptosis and cell cycle arrest. The pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline derivative, IND-2 , was found to induce apoptosis in colon cancer cells. nih.gov Similarly, 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) was shown to induce apoptosis in HT29 colon cancer cells. jpp.krakow.pl The pro-apoptotic activity of tospyrquin was supported by an increased level of the pro-apoptotic protein Bax, a decreased level of the anti-apoptotic protein Bcl-2, and the cleavage of caspases-8, caspase-9, and PARP-1. jpp.krakow.pl
In addition to apoptosis, cell cycle arrest is another key mechanism. Treatment with 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline resulted in G0/G1 cell cycle arrest and activation of caspase-3. vulcanchem.com A different pyrazolo[3,4-d]pyrimidine derivative was also found to arrest the cell cycle at the S and G2/M phases. tandfonline.com These findings indicate that this compound derivatives exert their anticancer effects through a multi-faceted approach involving the inhibition of cell growth, disruption of the cell cycle, and induction of programmed cell death. arabjchem.org
| Compound/Derivative Class | Cell Line(s) | Observed Effect(s) | Reference |
|---|---|---|---|
| 3-(4-ethylphenyl)-1-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | MCF-7, A549, HepG2 | Inhibition of cell proliferation, G0/G1 cell cycle arrest, Caspase-3 activation. | vulcanchem.com |
| IND-2 (a pyrimido[1”,2”:1,5]pyrazolo[3,4-b]quinoline) | Colon cancer cells | Apoptosis induction. | nih.gov |
| 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) | HT29 (colon cancer) | Apoptosis induction, increased Bax/Bcl-2 ratio, cleavage of caspases and PARP-1. | jpp.krakow.pl |
| Pyrazolo[3,4-d]pyrimidine derivative | A549, HCT-116 | S and G2/M phase cell cycle arrest, apoptosis induction. | tandfonline.com |
Investigation of DNA Interaction Modalities (e.g., Intercalation)
A significant mechanism contributing to the biological activity of many planar, polycyclic aromatic compounds, including this compound derivatives, is their interaction with DNA. One of the primary modes of this interaction is DNA intercalation, where the flat aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, ultimately leading to cellular dysfunction and death, which is a desirable outcome in cancer therapy. nih.govorientjchem.org
Several studies have suggested that the pyrazolo[4,3-c]quinoline scaffold possesses the structural characteristics necessary for DNA intercalation. smolecule.comevitachem.comvulcanchem.com The planar nature of the fused ring system is a key feature that facilitates this type of interaction. nih.gov For example, the compound 5-(p-toluenesulfonyl)pyrazolo[4,3-f]quinoline (tospyrquin) is described as a DNA intercalator. jpp.krakow.pl This mode of action is believed to be a primary contributor to its observed anticancer efficacy, as intercalation can lead to DNA damage and trigger apoptotic pathways. jpp.krakow.pl
The ability of these compounds to bind to DNA suggests that they may interfere with the function of DNA-processing enzymes. smolecule.com Indeed, some quinoline (B57606) derivatives have been shown to inhibit topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription. nih.gov While direct evidence for the intercalation of the parent this compound is still being explored, the collective findings strongly support the hypothesis that DNA interaction is a key modality through which its derivatives exert their biological effects, particularly their anticancer activities. orientjchem.org
Pharmacological Relevance and Preclinical Investigations of 1h Pyrazolo 4,3 C Quinoline Derivatives
Anti-inflammatory Effects in In Vitro and In Vivo (Non-human) Models
Derivatives of 1H-pyrazolo[4,3-c]quinoline have shown notable anti-inflammatory properties in various preclinical models. These effects are primarily attributed to their ability to modulate key pathways involved in the inflammatory cascade.
A key indicator of the anti-inflammatory potential of this compound derivatives is their capacity to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including NO. Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammatory conditions.
Several studies have demonstrated that various substituted 1H-pyrazolo[4,3-c]quinolines effectively suppress NO production in RAW 264.7 macrophage cells. researchgate.net For instance, certain derivatives have exhibited potent inhibitory effects on LPS-induced NO production, with some compounds showing efficacy comparable to or greater than known anti-inflammatory agents. vulcanchem.com Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the pyrazoloquinoline core significantly influence this inhibitory activity. For example, compounds bearing para-substituted electron-donating groups on phenyl rings have shown superior inhibition of NO production compared to their ortho-substituted counterparts.
The inhibitory action of these compounds on NO production is directly linked to the downregulation of iNOS expression at the protein level. vulcanchem.com
Beyond the inhibition of NO production, this compound derivatives also exert their anti-inflammatory effects by regulating the expression of other critical inflammatory mediators. A significant mechanism is the downregulation of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are key players in the inflammatory response. vulcanchem.com The concurrent inhibition of both iNOS and COX-2 pathways highlights the broad-spectrum anti-inflammatory potential of this class of compounds.
Furthermore, some derivatives have been shown to reduce the production of tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages. vulcanchem.com The meta-nitro configuration on a phenyl substituent, for instance, is thought to modulate the NF-κB signaling pathway, a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including iNOS, COX-2, and TNF-α. vulcanchem.com
Table 1: Anti-inflammatory Activity of Selected this compound Derivatives
| Compound | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| 6-Fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | Inhibition of NO production in LPS-stimulated RAW 264.7 macrophages (IC50: 0.39 µM) | Downregulation of iNOS and COX-2 expression | |
| 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | Inhibition of NO production in RAW 264.7 macrophages (IC50: 3.8 µM) | Inhibition of iNOS and COX-2 | vulcanchem.com |
| Nitro-group-containing derivatives | Reduction of TNF-α production in RAW 264.7 macrophages (IC50: 25 µM) | Modulation of NF-κB signaling | vulcanchem.com |
Anticancer Activity in Cell-Based Assays and Preclinical Models
The this compound scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines, operating through diverse mechanisms of action.
Numerous studies have reported the potent antiproliferative activity of this compound derivatives across a broad spectrum of human cancer cell lines. These include, but are not limited to, breast, lung, colon, prostate, gastric, and ovarian cancer cell lines. nih.govarabjchem.orgresearchgate.net
For example, a series of novel pyrazolo[4,3-f]quinoline derivatives were synthesized and evaluated for their antiproliferative activity. mdpi.com Several compounds from this series, notably 1M, 2E, and 2P, exhibited potent cytotoxicity against six different human cancer cell lines, with GI50 (50% growth inhibition) values below 8 µM. mdpi.com Another study highlighted a derivative, QTZ05, which showed selective and potent antitumor efficacy in four colon cancer cell lines (HCT-116, HCT-15, HT-29, and LOVO), with IC50 values ranging from 2.3 to 10.2 µM. researchgate.net
The substitution pattern on the heterocyclic core is critical for cytotoxic potency. For instance, pyrazolo[4,3-c]quinolines with methoxy (B1213986) or acetyl groups have shown moderate-to-strong cytotoxicity against cell lines like HCT-116 and MCF-7.
The anticancer effects of this compound derivatives are underpinned by their ability to interfere with essential cellular processes that drive cancer progression. A primary mechanism is the induction of apoptosis, or programmed cell death. Compound QTZ05, for example, was found to induce apoptosis in HCT-116 colon cancer cells in a concentration-dependent manner, an effect characterized by chromatin condensation and an increase in Annexin V staining. researchgate.net This apoptotic induction was associated with an arrest of the cell cycle in the sub-G1 phase. researchgate.net
Other derivatives are believed to function by inhibiting key enzymes involved in cell proliferation and survival. The inhibition of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription, is a well-established strategy in cancer chemotherapy. Certain pyrazolo[4,3-f]quinoline derivatives have been investigated as topoisomerase inhibitors. mdpi.com Compound 2E from this series demonstrated an inhibition pattern of topoisomerase IIα activity equivalent to that of the known anticancer drug etoposide. mdpi.com
Furthermore, some quinoline-based pyrazolo[4,3-c]pyridine hybrids have been explored as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cell growth and proliferation, suggesting that this could be another avenue for the anticancer action of related pyrazoloquinoline structures. orientjchem.org
Table 2: Anticancer Activity of Selected this compound Derivatives
| Compound Series/Derivative | Cancer Cell Lines | Observed Effect | Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-f]quinolines (e.g., 1M, 2E, 2P) | ACHN (kidney), HCT-15 (colon), MM231 (breast), NCI-H23 (lung), NUGC-3 (gastric), PC-3 (prostate) | Potent cytotoxicity (GI50 < 8 µM) | Inhibition of Topoisomerase IIα (Compound 2E) | mdpi.com |
| QTZ05 (A lH-pyrazolo[3,4-b]quinolin-3-amine derivative) | HCT-116, HCT-15, HT-29, LOVO (colon) | Potent and selective antitumor efficacy (IC50: 2.3-10.2 µM) | Induction of apoptosis, sub-G1 cell cycle arrest | researchgate.net |
| Pyrazolo[4,3-c]quinolines with methoxy or acetyl groups | HCT-116 (colon), MCF-7 (breast) | Moderate-to-strong cytotoxicity | Not specified | |
| 6-Fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives | Breast and lung cancer cell lines | Significant cytotoxicity | Modulation of cell survival and apoptosis signaling pathways |
Antimicrobial and Antitubercular Activities in Preclinical Evaluation
In addition to their anti-inflammatory and anticancer properties, the this compound core and its isomers have been investigated for their potential to combat microbial infections. The search for new antimicrobial and particularly antitubercular agents is a global health priority due to the rise of drug-resistant pathogens.
Preclinical evaluations have shown that certain pyrazoloquinoline derivatives possess activity against various microorganisms. For example, derivatives of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline have demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL. vulcanchem.com
The fused pyrazoloquinoline system has also been explored for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. While much of the research has focused on the [3,4-b] isomer, the findings suggest the general potential of the pyrazolo-fused quinoline (B57606) scaffold. For instance, phenyl pyrazolone-substituted 1H-benzo[g]pyrazolo[3,4-b]quinoline-3-yl amine derivatives showed moderate activity against M. tuberculosis H37Rv, with some chloro-substituted derivatives exhibiting MIC values of 62.5 µg/mL. tandfonline.com The broad biological activities of pyrazole-containing compounds, including antitubercular effects, support the continued investigation of pyrazolo[4,3-c]quinolines in this therapeutic area. japsonline.commdpi.comnih.gov
Immunomodulatory Properties (e.g., Interleukin Inhibition)
The this compound scaffold is a recognized pharmacophore in the development of agents with anti-inflammatory and immunomodulatory capabilities. researchgate.netontosight.ai Research has demonstrated that derivatives of this heterocyclic system can modulate key inflammatory pathways, including the inhibition of pro-inflammatory mediators like interleukins and nitric oxide (NO). researchgate.netclockss.org
A significant area of investigation has been the inhibition of NO production, a critical signaling molecule in inflammation. nih.gov In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, a common model for inflammation, several 3-amino-4-anilino-1H-pyrazolo[4,3-c]quinoline derivatives were evaluated for their anti-inflammatory effects. nih.gov Certain compounds within this series demonstrated potent inhibition of NO production, with activity comparable to the known inhibitor 1400 W. nih.gov The mechanism underlying these effects was linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, both of which are crucial enzymes in the inflammatory cascade. nih.gov
Quantitative structure-activity relationship (QSAR) analyses have provided insights into the structural features that govern the anti-inflammatory potency of these derivatives. nih.gov For instance, studies have shown that the nature and position of substituents on the phenyl rings can significantly influence the inhibitory effects on LPS-induced NO production.
Key findings from a study on the inhibition of NO production by this compound derivatives are summarized below.
| Compound ID | Substituent (at position 4-anilino) | NO Production Inhibition (IC₅₀ in µM) |
| 2i | 4-hydroxyphenyl | 1.83 |
| 2m | 4-carboxyphenyl | 1.89 |
| 1400 W (Control) | - | 1.85 |
Data sourced from a study evaluating the inhibition of nitric oxide production in LPS-induced RAW 264.7 cells. nih.gov
Central Nervous System (CNS) Activity (e.g., Anxiolytic and Anticonvulsant Effects)
Derivatives of the this compound class have shown significant activity within the central nervous system, particularly as ligands for the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor. conicet.gov.ar This interaction is a well-established mechanism for producing anxiolytic (anti-anxiety) and anticonvulsant effects. researchgate.netconicet.gov.ar The compound CGS-9896 is a notable example from this class, recognized for its long-lasting anxiolytic and anticonvulsant properties. researchgate.net
Preclinical investigations into a series of 2-aryl-pyrazolo[4,3-c]quinolin-3-ones have revealed a spectrum of activities, including agonist, partial agonist, and antagonist effects at the benzodiazepine receptor. acs.org The specific pharmacological profile is highly dependent on the substitution patterns on the pyrazoloquinoline core. conicet.gov.ar
In vivo studies using the elevated plus maze (EPM) test, a standard preclinical model for assessing anxiety-related behaviors in rodents, have confirmed the CNS activity of these compounds. conicet.gov.ar A study on pyrazolo[4,3-c]quinolin-3-one derivatives demonstrated that compounds with a p-methoxyphenyl group at the N-1 position exhibited significant anxiolytic-like effects. conicet.gov.ar Conversely, derivatives with an unsubstituted phenyl or a p-fluorophenyl group at the same position displayed anxiogenic (anxiety-promoting) effects in the EPM test. conicet.gov.ar These findings underscore the critical role of specific structural modifications in determining the nature of the CNS activity.
The anticonvulsant potential of quinoline-based structures has also been explored through models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. ualberta.ca
| Compound ID | N-1 Phenyl Substituent | C-8 Substituent | In Vitro GABA-A Receptor Affinity (Ki, nM) | In Vivo Effect (Elevated Plus Maze) |
| 7b-i | H | H | 1.7 | Anxiogenic |
| 7b-ii | 4-OCH₃ | H | 1.2 | Anxiolytic |
| 7b-iii | 4-F | H | 2.5 | Anxiogenic |
| 7c-ii | 4-OCH₃ | CH₃ | 1.1 | Anxiolytic |
Data sourced from a study on pyrazolo[4,3-c]quinolin-3-ones. conicet.gov.ar
Computational Chemistry and Molecular Modeling in 1h Pyrazolo 4,3 C Quinoline Research
Application of Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and reactivity of the 1H-Pyrazolo[4,3-c]quinoline scaffold. csic.esrsc.org These calculations provide a theoretical framework to understand and predict the chemical behavior of these molecules.
DFT analysis has been employed to study the regioselectivity of reactions involving the this compound core. csic.esresearchgate.net For instance, in the synthesis of pyrazolo[4,3-c]quinoline-3,4-diones, DFT calculations within the Pearson's hard soft acid base (HSAB) framework have been used to confirm the structure of the observed isomers, indicating a kinetically controlled reaction mechanism. csic.es Similarly, semi-empirical calculations like AM1 have been used to study the regioselectivity of alkylation reactions, predicting the preferential site of substitution. researchgate.net
Furthermore, DFT calculations are instrumental in characterizing the electronic properties of this compound derivatives. The calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap, provides insights into the molecule's electronic transitions and reactivity. vulcanchem.comjchemrev.comrsc.org For example, a smaller HOMO-LUMO gap can be correlated with higher reactivity and potential for fluorescence. vulcanchem.com The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps to identify the nucleophilic and electrophilic regions of the molecule, which is crucial for understanding intermolecular interactions. vulcanchem.comjchemrev.comvulcanchem.com For instance, in 1-(3-chloro-4-methylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline, the MEP shows nucleophilic regions at the pyrazole (B372694) N2 and quinoline (B57606) N1 positions. vulcanchem.com
| Computational Method | Application in this compound Research | Key Findings/Insights | References |
| Density Functional Theory (DFT) | Analysis of reaction mechanisms and regioselectivity. | Confirmed kinetically controlled product formation in the synthesis of pyrazolo[4,3-c]quinoline-3,4-diones. | csic.es |
| AM1 Semi-empirical Calculations | Study of regioselectivity in alkylation reactions. | Predicted the preferential N1-substitution in the alkylation of 3-phenyl-1H-pyrazolo[4,3-c]quinoline. | researchgate.net |
| DFT (B3LYP/6-311G**) | Prediction of electronic and photophysical properties. | Calculated HOMO-LUMO gap correlated with observed fluorescence. | vulcanchem.com |
| DFT | Determination of electronic properties and reactivity. | MEP analysis identified nucleophilic sites at pyrazole and quinoline nitrogens. | vulcanchem.com |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a widely used computational technique to predict the binding orientation and affinity of a ligand to a protein target. In the context of this compound research, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. researchgate.netresearchgate.net
Derivatives of this compound have been docked into the active sites of various enzymes, including phosphodiesterase 5A (PDE5A), cyclooxygenase-2 (COX-2), and topoisomerases. researchgate.netresearchgate.netbohrium.com For example, molecular docking studies of pyrazolo[4,3-c]quinolin-3-one derivatives with human PDE5A protein revealed good docking scores, suggesting their potential as inhibitors. researchgate.netresearchgate.net Similarly, docking of pyrazolo[4,3-c]cinnoline derivatives into the active site of COX-2 showed a strong binding profile, corroborating their anti-inflammatory activity. bohrium.com
These studies provide detailed insights into the specific ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that are crucial for binding. This information is invaluable for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. For instance, docking studies can guide the modification of substituents on the this compound scaffold to enhance interactions with key residues in the target's active site. acs.org
| This compound Derivative | Protein Target | Key Findings from Docking Studies | References |
| Pyrazolo[4,3-c]quinolin-3-ones | Phosphodiesterase 5A (PDE5A) | Good docking scores, suggesting potential as PDE5A inhibitors. | researchgate.netresearchgate.net |
| Pyrazolo[4,3-c]cinnolines | Cyclooxygenase-2 (COX-2) | Strong binding profile, correlating with anti-inflammatory activity. | bohrium.com |
| 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivatives | Topoisomerase IIα | Inhibition of the enzyme is a proposed mechanism for anticancer activity. | |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 Protein-Protein Interaction | Guided the optimization of inhibitors with trypanocidal activity. | acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of conformational changes and binding stability over time. MD simulations have been applied to this compound derivatives to gain a deeper understanding of their interaction with biological targets. researchgate.net
MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking. By simulating the movement of atoms over a period of time, researchers can observe whether the ligand remains in its initial binding pose or if it undergoes conformational changes. This is crucial for validating docking results and for understanding the flexibility of both the ligand and the protein's active site. acs.org
Furthermore, MD simulations can provide insights into the kinetics of binding, including the association and dissociation rates of the ligand. This information is important for predicting the duration of the biological effect of a drug candidate. The application of MD simulations in this compound research, in conjunction with docking and experimental studies, facilitates a more comprehensive understanding of their mechanism of action at the molecular level. researchgate.netacs.org
In Silico Drug Design and Virtual Screening for Novel this compound Ligands
In silico drug design and virtual screening are powerful computational strategies for the discovery of novel bioactive compounds. These methods have been applied in the search for new this compound ligands with desired therapeutic properties.
Virtual screening involves the computational screening of large libraries of compounds against a specific biological target to identify potential hits. This can be done through structure-based methods, which rely on the 3D structure of the target protein, or ligand-based methods, which use the information from known active compounds. For this compound derivatives, both approaches can be employed to identify new scaffolds or to prioritize compounds for synthesis and biological evaluation. acs.org
Structure-guided computational screening has been successfully used to develop pyrazolo[4,3-c]pyridine derivatives as inhibitors of the PEX14–PEX5 protein-protein interaction. acs.org This approach, which combines computational screening with experimental validation, accelerates the drug discovery process and reduces the costs associated with high-throughput screening. The insights gained from in silico drug design efforts continuously contribute to the development of novel and more effective this compound-based therapeutic agents.
Predictive Modeling for Structure-Activity and Structure-Property Relationships
Predictive modeling, particularly the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, plays a significant role in this compound research. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties.
QSAR studies on this compound derivatives have been conducted to understand the structural features that are important for their biological activity. nih.gov For example, a QSAR analysis was performed on a series of pyrazolo[4,3-c]quinoline derivatives to gain insights into the structural determinants for their inhibitory effects on nitric oxide production in RAW 264.7 cells. nih.gov Such models can be used to predict the activity of newly designed compounds before their synthesis, thereby guiding the optimization of lead compounds.
Similarly, QSPR models can be developed to predict various physicochemical properties of this compound derivatives, such as solubility, lipophilicity (logP), and metabolic stability. vulcanchem.comvulcanchem.com These properties are crucial for the pharmacokinetic profile of a drug candidate. By using predictive modeling, researchers can prioritize the synthesis of compounds with a higher probability of success in preclinical and clinical development.
| Predictive Modeling Approach | Application in this compound Research | Key Insights | References |
| Quantitative Structure-Activity Relationship (QSAR) | Analysis of anti-inflammatory activity. | Identified key structural features for the inhibition of nitric oxide production. | nih.gov |
| Computational Modeling (logP, Polar Surface Area) | Prediction of physicochemical properties. | Estimated high lipophilicity for certain fluorinated derivatives, suggesting enhanced membrane permeability. | vulcanchem.com |
| SwissADME Prediction | Estimation of pharmacokinetic properties. | Predicted LogP and aqueous solubility for substituted derivatives, highlighting potential formulation challenges. | vulcanchem.com |
Advanced Applications and Future Directions in 1h Pyrazolo 4,3 C Quinoline Chemistry
Development as Biological Probes and Fluorescent Sensors for Biomedical Research
The inherent photophysical properties of the 1H-pyrazolo[4,3-c]quinoline core have opened avenues for its use as biological probes and fluorescent sensors. researchgate.net The extended π-conjugated system of the fused rings often results in fluorescent molecules, a characteristic that can be finely tuned by the introduction of various substituents. This allows for the rational design of compounds that can visualize and report on specific biological events and environments.
For instance, certain derivatives are being investigated as fluorescent probes. researchgate.net The fluorescence of these compounds can be sensitive to their local environment, such as pH or the presence of specific ions or biomolecules. For example, the binding of a 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline derivative to Zn²⁺ is reported to induce a significant bathochromic shift of 70 nm, providing a clear signal for the detection of this important biological cation with a detection limit of 0.1 µM in aqueous media. vulcanchem.com This sensing mechanism relies on the interaction of the metal ion with the pyridine-like nitrogen and the ethoxy oxygen atom. vulcanchem.com
Furthermore, the photosensitizing capabilities of some pyrazolo[4,3-c]quinolines are being harnessed for photodynamic therapy (PDT), a non-invasive cancer treatment. researchgate.netsmolecule.com In PDT, a non-toxic photosensitizer is administered and accumulates in cancer cells. Subsequent irradiation with light of a specific wavelength activates the photosensitizer, leading to the generation of reactive oxygen species that induce cell death. Derivatives such as 8-Ethoxy-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline have demonstrated photosensitizing anticancer activity. The unique structural features of compounds like 5-Methyl-1,3-diphenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline also make them suitable for use as chemical probes in biological studies to elucidate disease mechanisms. smolecule.com
Exploration in Organic Electronics and Materials Science
The planar structure and extensive π-electron system of 1H-pyrazolo[4,3-c]quinolines make them attractive candidates for applications in organic electronics and materials science. evitachem.com Their ability to form stable thin films and facilitate efficient charge transport are key properties for their use in devices such as organic semiconductors and organic light-emitting diodes (OLEDs).
Several derivatives have been specifically investigated for their potential in OLEDs, particularly as blue-emitting materials, which remain a significant challenge in the field. The high fluorescence quantum yield and thermal stability of compounds like 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline make it a promising candidate for emissive layers in OLEDs. vulcanchem.com The electroluminescence properties of some derivatives have been characterized, demonstrating their capability to function within a device setting.
Below is a table summarizing the performance of selected this compound derivatives in OLED applications:
| Compound | Emission Color | Electroluminescence (λem) | External Quantum Efficiency (EQE) |
| 1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline | Blue | 480 nm | 12.4% at 100 cd/m² vulcanchem.com |
| 8-ethoxy-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline | Blue | 460–480 nm | Not specified vulcanchem.com |
The unique electronic properties of these compounds, which can be modulated through synthetic modifications, allow for the tuning of their optical and electronic characteristics to meet the specific requirements of electronic devices. The exploration of this scaffold in materials science is an active area of research with the potential to yield novel materials for next-generation electronics.
Innovative Synthetic Methodologies for Enhanced Efficiency and Sustainability
The growing interest in 1H-pyrazolo[4,3-c]quinolines has spurred the development of more efficient and sustainable synthetic methods. Traditional multi-step syntheses are often being replaced by more innovative strategies that reduce waste, save time, and allow for greater molecular diversity.
One significant advancement is the use of multi-component reactions (MCRs) . These reactions allow for the construction of the complex pyrazolo[4,3-c]quinoline core in a single step from three or more starting materials. For instance, a one-pot, three-component reaction utilizing aldehydes, 5-aminopyrazoles, and β-ketoesters has been developed. vulcanchem.com Another efficient MCR involves the [5+1] cyclization of (1H-pyrazol-5-yl)anilines with alcohols or amines, which proceeds with moderate to good efficiency (45–78% yield). smolecule.com
Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of this scaffold. For example, 1H-pyrazolo[4,3-c]quinolines can be prepared from 4-chloroquinoline-3-carbaldehyde (B1363059) hydrazones through an intramolecular C-N bond formation catalyzed by palladium. researchgate.net This method offers a route to functionalized quinolines that are of significant biological interest. researchgate.net
In line with the principles of green chemistry , new methodologies are being explored to minimize the environmental impact of synthesis. These include:
Microwave-assisted synthesis : This technique often leads to significantly shorter reaction times and, in some cases, improved yields compared to conventional heating methods. science.gov
Electrochemical synthesis : Electrosynthesis provides a green pathway for constructing the pyrazolo[4,3-c]quinoline scaffold, as demonstrated by the dehydrogenative cyclization of linear hydrazones. vulcanchem.com
Use of sustainable catalysts and solvents : Research is ongoing into the use of reusable catalysts, such as nanoporous acid catalysts, and environmentally benign solvents like water to make the synthesis process more sustainable. vulcanchem.comresearchgate.net
A summary of innovative synthetic approaches is presented below:
| Synthetic Strategy | Key Features | Example Reactants |
| Multi-Component Reaction | One-pot synthesis, high atom economy | Aldehydes, 5-aminopyrazoles, β-ketoesters vulcanchem.com |
| Palladium-Catalyzed Cyclization | Forms C-N bonds efficiently | 4-chloroquinoline-3-carbaldehyde hydrazones researchgate.net |
| Electrochemical Synthesis | Green chemistry approach, avoids harsh reagents | Linear hydrazones vulcanchem.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Comparison to conventional methods science.gov |
These innovative methodologies not only facilitate the synthesis of known 1H-pyrazolo[4,3-c]quinolines but also open the door to the creation of novel derivatives with enhanced properties for a wide range of applications.
Translational Research into Novel Therapeutic Areas Based on Mechanistic Understanding
The diverse biological activities of this compound derivatives have prompted translational research efforts aimed at developing new therapies for a variety of diseases. This research is increasingly guided by a detailed understanding of the molecular mechanisms by which these compounds exert their effects.
One promising area is in the treatment of inflammatory diseases . Certain derivatives have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are key mediators of inflammation. smolecule.comsmolecule.com This provides a clear mechanistic rationale for their development as anti-inflammatory agents. smolecule.com
In oncology , pyrazolo[4,3-c]quinolines are being investigated for their potential as anticancer agents. Their mechanisms of action are varied and can include the inhibition of specific kinases involved in cancer cell signaling, the induction of apoptosis (programmed cell death), and the intercalation into DNA, which disrupts replication and transcription. evitachem.comsmolecule.com For example, 6-fluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline is thought to inhibit kinases, blocking signal transduction pathways crucial for cell proliferation.
A particularly innovative application is the use of these compounds to mitigate the side effects of chemotherapy . One study identified 3-amino-4-(4-fluorophenylamino)-1H-pyrazolo[4,3-c]quinoline as a specific inhibitor of bacterial β-glucuronidase. acs.org This enzyme, found in the gut microbiota, can reactivate the excreted, inactive form of the chemotherapy drug irinotecan (B1672180) (CPT-11), leading to severe diarrhea. By inhibiting this enzyme, the pyrazoloquinoline derivative prevented CPT-11-induced diarrhea in animal models without compromising the drug's antitumor efficacy. science.govacs.org
Furthermore, derivatives of this scaffold have been identified as potent inhibitors of γ-secretase , an enzyme complex implicated in the pathogenesis of Alzheimer's disease . science.govnih.govnih.gov Compounds such as ELND006 (a this compound) have been studied for their ability to selectively inhibit the production of amyloid-β peptides, which are believed to be a primary cause of the disease. science.govnih.govnih.govnih.govaablocks.com
This mechanism-based approach to drug discovery is crucial for advancing 1H-pyrazolo[4,3-c]quinolines from laboratory curiosities to clinically effective therapies.
Design of Multitarget Ligands and Synergistic Combination Strategies for Complex Diseases
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. This has led to the development of therapeutic strategies that go beyond the "one target, one drug" paradigm. The versatile this compound scaffold is well-suited for the design of multitarget ligands and for use in synergistic combination therapies.
Multitarget-directed ligands (MTDLs) are single molecules designed to interact with two or more biological targets simultaneously. This approach can offer improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. The this compound core can be decorated with different pharmacophores to engage multiple targets. For example, in the context of Alzheimer's disease, researchers are designing MTDLs that combine cholinesterase inhibition with anti-amyloid aggregation activity. nih.gov Pyrazolo[4,3-c]quinoline derivatives are being explored within this MTDL approach. science.gov
Recent studies have highlighted the potential of combining kinase inhibitors for additive and synergistic effects in cancer treatment. researchgate.net Given that pyrazolo[4,3-c]quinolines have been shown to inhibit various kinases, there is a strong rationale for exploring their use in combination with other targeted therapies or conventional chemotherapeutics to tackle complex diseases like cancer. evitachem.com The development of pyrimido[5,4-c]quinolines, a related class of compounds, as dual inhibitors of Topoisomerase I and II further underscores the potential of quinoline-based scaffolds in multi-target therapies. researchgate.net
The future of drug discovery for complex diseases will likely rely heavily on these sophisticated approaches, and the adaptable this compound scaffold is poised to play a significant role in the development of the next generation of multitarget and combination therapies.
Q & A
Q. What are the primary synthetic routes for 1H-Pyrazolo[4,3-c]quinoline derivatives?
The synthesis of this compound derivatives typically employs strategies such as:
- Friedländer condensation : Reaction of 1H-pyrazol-5(4H)-ones with ortho-aminoaryl aldehydes/ketones to construct the quinoline ring (e.g., 2,4-dichloroquinoline-3-carbonitrile as a starting material) .
- Microwave-assisted synthesis : Accelerates reactions like the Leimgruber-Batcho method, improving yield and purity (e.g., 4-substituted derivatives synthesized via microwave energy) .
- Phosphazene intermediates : Used to avoid competing side reactions in amination, as seen in the synthesis of 3,4-diamino derivatives .
Table 1 : Comparison of Synthetic Methods
| Method | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|
| Friedländer condensation | 60-75 | Broad substrate compatibility | Requires harsh conditions |
| Microwave-assisted | 80-90 | Rapid reaction, high purity | Specialized equipment needed |
| Phosphazene-mediated | 70-85 | Avoids side reactions | Multi-step synthesis |
Q. What spectroscopic techniques validate the structure of this compound derivatives?
Structural confirmation relies on:
- Elemental analysis : Verifies molecular composition (e.g., C, H, N content) .
- NMR spectroscopy : Distinguishes substituent positions (e.g., 3,4-diamino groups show distinct proton shifts) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks for intermediates) .
Q. What are the common biological targets of pyrazoloquinoline derivatives?
Key targets include:
- Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) : Inhibited by derivatives like 2i and 2m (IC₅₀ ≈ 0.5 µM for NO reduction in LPS-induced macrophages) .
- Epidermal growth factor receptor (EGFR) : Anti-proliferative activity against cancer cells (e.g., compounds 6b and 7c with IC₅₀ < 10 µM) .
Advanced Research Questions
Q. How do structural modifications at the 3- and 4-positions affect bioactivity?
- Amino groups at C3/C4 : Enhance therapeutic index by improving solubility and target binding (e.g., 3,4-diamino derivatives show antitumor and anticonvulsant activity) .
- Hydroxyphenyl or carboxylic acid substituents : Increase anti-inflammatory potency (e.g., 2i and 2m inhibit NO production with ~90% efficacy at 10 µM) .
- QSAR analysis : Reveals electron-withdrawing groups at C4 correlate with improved iNOS inhibition .
Q. What methodological challenges arise in synthesizing 3,4-diamino derivatives?
Direct amination fails due to side reactions (e.g., dimerization). Solutions include:
- Three-step sequence : Use of NaN₃ and PPh₃ to form tetrazolo intermediates, followed by hydrolysis to 2-aminoquinoline-3-carbonitriles .
- Hydrazine fusion : Converts aminoquinolines to 3,4-diamino-pyrazoloquinolines (e.g., compound 11 ) .
Q. How can microwave-assisted synthesis optimize pyrazoloquinoline yields?
Microwaves reduce reaction time from hours to minutes (e.g., 20-minute reactions at 150°C) and improve regioselectivity. For example, 4-aryl-1H-pyrazolo[3,4-b]quinolines achieve 85-90% yield vs. 60-70% via conventional heating .
Q. What role do pyrazoloquinolines play in fluorescent sensor design?
Derivatives function as cation sensors (e.g., Zn²⁺, Ca²⁺) via photo-induced electron transfer (PET) mechanisms . Recent advances include:
Q. How do QSAR models guide inhibitor optimization?
QSAR for NO inhibition (R² = 0.89) identifies:
Q. What novel ring systems derive from pyrazoloquinoline scaffolds?
Fused systems include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
